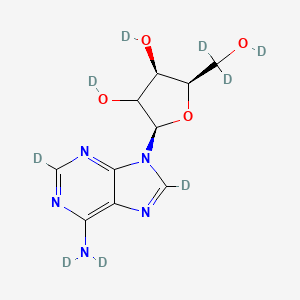

Adenosine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

276.30 g/mol |

IUPAC Name |

N,N,2,8-tetradeuterio-9-[(2R,4R,5R)-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2 |

InChI Key |

OIRDTQYFTABQOQ-HYRPMUPXSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@H]3C([C@H]([C@H](O3)C([2H])([2H])O[2H])O[2H])O[2H])N([2H])[2H] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated adenosine, a critical tool in pharmaceutical research and development. Deuterated adenosine, in which one or more hydrogen atoms are replaced by deuterium, offers unique advantages in studying drug metabolism, pharmacokinetics, and as an internal standard for analytical applications. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for key reactions, and provides illustrative diagrams of synthetic pathways and workflows. The information is intended to equip researchers and drug development professionals with the necessary knowledge to understand and implement the synthesis of this important isotopically labeled compound.

Introduction

Adenosine, a purine nucleoside, is a fundamental building block of nucleic acids and plays a crucial role in various physiological processes. The strategic replacement of hydrogen with its stable isotope, deuterium, results in a molecule with nearly identical chemical properties but a greater mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect (KIE). The KIE can significantly alter the rate of metabolic processes, making deuterated compounds like adenosine invaluable for:

-

Pharmacokinetic and Metabolic Studies: Elucidating metabolic pathways and improving a drug's metabolic profile.[1]

-

Internal Standards: Serving as highly accurate internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Therapeutic Applications: Developing new chemical entities with potentially improved therapeutic properties.

This guide will explore the primary synthetic routes to deuterated adenosine, focusing on providing actionable experimental details and quantitative data.

Chemical Synthesis of Deuterated Adenosine

The chemical synthesis of deuterated adenosine can be approached by introducing deuterium into either the purine (adenine) base or the ribose sugar moiety. The following sections detail established methods for achieving site-specific deuteration.

Deuteration of the Adenine Base

A common strategy for introducing deuterium into the adenine base is through H/D exchange reactions or by building the deuterated purine ring from isotopically labeled precursors.

One of the most direct methods for deuteration at the C8 position of the purine ring is through a base-catalyzed H/D exchange.

Experimental Protocol:

-

Materials: Adenosine, Deuterium Oxide (D2O), Sodium Deuteroxide (NaOD) in D2O.

-

Procedure:

-

Dissolve adenosine in a solution of NaOD in D2O.

-

Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of the C8 proton with deuterium.

-

Cool the reaction mixture and neutralize with a deuterated acid (e.g., DCl in D2O).

-

Remove the solvent under reduced pressure.

-

Purify the resulting [8-D]-adenosine by recrystallization or chromatography.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | Adenosine |

| Reagents | NaOD, D2O |

| Reaction Time | 24-48 hours |

| Temperature | 100-120 °C |

| Isotopic Purity | >95% D |

| Typical Yield | 80-90% |

Synthesis Pathway:

Caption: H/D exchange synthesis of [8-D]-Adenosine.

Deuteration of the Ribose Moiety

Introducing deuterium into the ribose sugar typically involves the synthesis of a deuterated ribose precursor, which is then coupled to the adenine base.

This multi-step process begins with a commercially available starting material that is chemically modified to introduce deuterium at specific positions of the sugar ring.

Experimental Protocol (Conceptual Workflow):

-

Synthesis of Deuterated Ribose Precursor:

-

Start with a suitable protected sugar derivative (e.g., a protected xylofuranose).

-

Utilize a series of oxidation and reduction steps with deuterium-donating reagents (e.g., Sodium borodeuteride, NaBD4) to introduce deuterium at the desired positions (e.g., C2', C3', C4', C5').

-

Protect the hydroxyl groups of the deuterated ribose.

-

-

Glycosylation:

-

Couple the deuterated and protected ribose derivative with a protected adenine base (e.g., N6-benzoyladenine) using a Lewis acid catalyst (e.g., SnCl4).

-

-

Deprotection:

-

Remove the protecting groups from the sugar and the base moieties to yield the final deuterated adenosine.

-

-

Purification:

-

Purify the final product using chromatographic techniques such as HPLC.

-

Quantitative Data (Illustrative):

| Parameter | Description |

| Starting Sugar | Protected Xylofuranose |

| Deuterating Agent | Sodium borodeuteride (NaBD4) |

| Coupling Reagent | Protected Adenine |

| Overall Yield | 20-40% (multi-step synthesis) |

| Isotopic Enrichment | >98% D at specified positions |

Logical Workflow for Deuterated Ribose Synthesis:

Caption: Workflow for synthesizing adenosine with a deuterated ribose moiety.

Enzymatic Synthesis of Deuterated Adenosine

Enzymatic methods offer high specificity and can be particularly useful for complex labeling patterns. The synthesis of deuterated adenosine can be achieved by utilizing enzymes that can incorporate deuterated precursors into the final molecule.

Enzymatic Synthesis of Deuterated Adenosine Triphosphate (ATP)

While this protocol yields deuterated ATP, the underlying principles can be adapted for the synthesis of deuterated adenosine by subsequent enzymatic or chemical dephosphorylation. This method often starts with a deuterated ribose-5-phosphate.

Experimental Protocol (Conceptual):

-

Enzymes: A cascade of enzymes is typically employed, including phosphoribosyl pyrophosphate (PRPP) synthetase, adenine phosphoribosyltransferase (APRT), adenylate kinase, and pyruvate kinase.

-

Substrates: Deuterated ribose-5-phosphate, adenine, and a phosphate donor (e.g., phosphoenolpyruvate).

-

Procedure:

-

Incubate the deuterated ribose-5-phosphate with ATP and PRPP synthetase to form deuterated PRPP.

-

React the deuterated PRPP with adenine in the presence of APRT to produce deuterated adenosine monophosphate (AMP).

-

Sequentially phosphorylate the deuterated AMP to adenosine diphosphate (ADP) and then to ATP using adenylate kinase and pyruvate kinase, respectively, with a phosphate donor.

-

Purify the resulting deuterated ATP using ion-exchange chromatography.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | Deuterated Ribose-5-Phosphate |

| Key Enzymes | PRPP Synthetase, APRT, Kinases |

| Overall Yield | 50-70% |

| Isotopic Purity | >98% D |

Enzymatic Synthesis Pathway:

Caption: Enzymatic pathway for the synthesis of deuterated ATP.

Manufacturing and Purification

The large-scale manufacturing of deuterated adenosine requires careful optimization of reaction conditions to maximize yield and isotopic purity while ensuring cost-effectiveness.

Process Considerations

-

Choice of Deuterating Reagent: The cost and availability of deuterating agents (e.g., D2O, NaBD4) are critical factors.

-

Reaction Optimization: Parameters such as temperature, reaction time, and catalyst loading must be optimized for scale-up.

-

Process Safety: Handling of reagents and intermediates should be conducted under appropriate safety protocols.

Purification and Quality Control

Purification is a critical step to ensure the final product meets the high purity standards required for research and pharmaceutical applications.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying deuterated adenosine. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is typically used.

-

Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.

-

Analytical Data Summary:

| Technique | Purpose | Expected Result for Deuterated Adenosine |

| ¹H NMR | Confirm deuteration and structural integrity | Disappearance or significant reduction of the signal corresponding to the deuterated position(s). |

| ²H NMR | Confirm presence and location of deuterium | A signal appears at the chemical shift corresponding to the deuterated position(s). |

| MS | Confirm molecular weight and isotopic purity | The molecular ion peak will be shifted by the number of deuterium atoms incorporated (e.g., M+1, M+2). |

Conclusion

The synthesis and manufacturing of deuterated adenosine are well-established processes that provide researchers with a powerful tool for a wide range of applications. Both chemical and enzymatic methods offer viable routes to this important molecule, each with its own advantages and considerations. The choice of synthetic strategy will depend on the desired labeling pattern, the required scale of production, and cost considerations. With the detailed methodologies and quantitative data provided in this guide, researchers and drug development professionals are better equipped to leverage the benefits of deuterated adenosine in their work.

References

Stability and Storage of Adenosine-d9: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine-d9. As specific stability data for the deuterated form is limited, this document leverages the extensive information available for its non-deuterated counterpart, Adenosine. The minor structural difference due to deuterium labeling is not expected to significantly impact the compound's fundamental chemical stability under typical storage and handling conditions. Therefore, the data presented for Adenosine serves as a reliable proxy for this compound.

Core Stability Profile

This compound, a deuterated nucleoside, is susceptible to degradation under certain environmental conditions. Key factors influencing its stability include temperature, pH, and light exposure. Understanding these parameters is crucial for maintaining the integrity of the compound, particularly when used as an internal standard in quantitative analyses.

General Storage Recommendations

For optimal stability, this compound should be stored under controlled conditions. While specific recommendations may vary slightly by manufacturer, the general guidelines derived from data on Adenosine are as follows:

-

Short-term Storage: For routine laboratory use, refrigeration at 2-8 °C is recommended.[1]

-

Long-term Storage: For extended periods, storage at -20°C or lower is advisable to minimize degradation.

-

Solutions: Aqueous solutions of Adenosine have demonstrated stability for varying durations depending on the storage temperature and vehicle. For instance, solutions in 0.9% sodium chloride or 5% dextrose are stable for at least 14 days when refrigerated (2-8°C) or at room temperature (20-25°C).[2][3] Do not refrigerate Adenosine injections as crystallization may occur.[4] If crystallization is observed, the solution can be warmed to room temperature to redissolve the crystals.[4]

Quantitative Stability Data

The following tables summarize the stability of Adenosine under various conditions, providing a baseline for this compound.

Table 1: Stability of Adenosine Solutions in Different Containers and Temperatures

| Concentration & Diluent | Container | Storage Temperature | Duration | Stability | Reference |

| 3 mg/mL (undiluted) | Polypropylene Syringe | 25°C | 7 days | Stable | |

| 3 mg/mL (undiluted) | Polypropylene Syringe | 5°C | 14 days | Stable | |

| 3 mg/mL (undiluted) | Polypropylene Syringe | -15°C | 28 days | Stable | |

| 0.75 mg/mL in 0.9% NaCl | Polypropylene Syringe & PVC Bag | 25°C, 5°C, -15°C | 16 days | Stable | |

| 0.75 mg/mL in 5% Dextrose | Polypropylene Syringe & PVC Bag | 25°C, 5°C, -15°C | 16 days | Stable | |

| 2 mg/mL in 0.9% NaCl | PVC & Polyolefin Bags | Room Temp (20-25°C) & Refrigerated (2-8°C) | 14 days | Retained 90-110% of initial concentration | |

| 10 & 50 µg/mL in 0.9% NaCl or 5% Dextrose | Polyolefin Infusion Bags | Room Temp (20-25°C) & Refrigerated (2-8°C) | 14 days | Retained 99-101% of initial concentration | |

| 0.08 & 0.33 mg/mL in Cardioplegic Solution | Not specified | Room Temp (23°C) & Refrigerated (4°C) | 14 days | Retained >90% of initial concentration |

Degradation Pathways

Adenosine can degrade through several pathways, primarily hydrolysis and deamination.

-

Acid Hydrolysis: In the presence of dilute mineral acids, the glycosidic bond of Adenosine can be cleaved, yielding adenine and D-ribose. Studies have shown that the hydrolysis of Adenosine follows pseudo-first-order kinetics.

-

Deamination: Nitrous acid can cause the deamination of the adenine ring. A key enzymatic degradation pathway involves adenosine deaminase, which converts adenosine to inosine.

The primary degradation products of Adenosine are adenine and hypoxanthine (via inosine).

Adenosine Degradation Pathways

Experimental Protocols

The stability of Adenosine is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) methods.

General HPLC Method for Stability Testing

A common approach involves a reverse-phase HPLC system with UV detection.

-

Column: A C18 column is frequently used for separation.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile. The separation can be achieved using an isocratic or gradient elution.

-

Detection: UV detection at approximately 260 nm is suitable for quantifying Adenosine and its degradation products.

-

Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase or a suitable diluent.

-

Analysis: The peak area of Adenosine is monitored over time under different storage conditions. Stability is often defined as the retention of 90-110% of the initial concentration.

LC-MS/MS for Quantification

For more sensitive and specific quantification, particularly in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This compound is an ideal internal standard for this application.

-

Chromatography: Similar to HPLC, a C18 column is used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Adenosine and the internal standard (this compound). For example, m/z 268.2 → 136.1 for Adenosine.

LC-MS/MS Workflow for Adenosine Quantification

Handling and Incompatibilities

-

Light: Protect from direct sunlight.

-

Temperature: Avoid extremely high or low temperatures. Do not refrigerate injectable solutions to prevent crystallization.

-

pH: Adenosine is less stable in acidic conditions.

-

Incompatible Materials: While specific incompatibility data for this compound is not available, standard laboratory precautions should be followed.

Conclusion

The stability of this compound is comparable to that of Adenosine. For optimal preservation, it should be stored in a cool, dark, and dry place. In solution, its stability is dependent on the solvent, concentration, and storage temperature. The provided data and protocols offer a robust framework for researchers and drug development professionals to ensure the integrity and accurate use of this compound in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

An In-depth Technical Guide to Stable Isotope Labeling with Adenosine-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Adenosine-d9 in stable isotope labeling studies. Designed for researchers in academia and the pharmaceutical industry, this document details the experimental protocols, data analysis considerations, and the underlying biochemical pathways involved in tracing adenosine metabolism.

Introduction to Stable Isotope Labeling and this compound

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of these labeled compounds through complex biochemical reactions. Unlike radioactive isotopes, stable isotopes are safe to handle and do not alter the chemical properties of the molecule, making them ideal for in vivo and in vitro studies.[1]

This compound is a deuterated analog of adenosine, a fundamental purine nucleoside. In this compound, nine hydrogen atoms have been replaced with deuterium. This mass shift allows for its differentiation from endogenous adenosine using mass spectrometry. This compound serves as an excellent tracer for studying purine metabolism, cellular energy dynamics, and signaling pathways. It can be used as an internal standard for accurate quantification of adenosine or to trace the incorporation of the adenosine moiety into various biomolecules, including adenine nucleotides (AMP, ADP, and ATP).

Applications in Research and Drug Development

The use of deuterium-labeled compounds like this compound is increasingly valuable in drug discovery and development.[2] Key applications include:

-

Metabolic Flux Analysis: Tracing the flow of adenosine through various metabolic pathways, including the purine salvage pathway and its incorporation into the cellular energy currency, ATP.

-

Pharmacokinetic Studies: Using this compound as an internal standard for the accurate quantification of adenosine levels in biological matrices during drug treatment.

-

Mechanism of Action Studies: Investigating how drugs that target adenosine receptors or metabolic enzymes alter adenosine uptake, metabolism, and signaling.

-

Cancer Research: Elucidating the role of adenosine metabolism in the tumor microenvironment, where it acts as an immunosuppressive signaling molecule.[3][4]

Quantitative Data Presentation

The primary advantage of using this compound is the ability to distinguish it from its unlabeled counterpart by its mass-to-charge ratio (m/z) in mass spectrometry. The following table summarizes the theoretical monoisotopic masses and expected m/z values for the protonated adducts [M+H]⁺ of unlabeled adenosine and its key phosphorylated derivatives, alongside their this compound labeled counterparts.

| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Expected [M+H]⁺ (Unlabeled) | Chemical Formula (d9-labeled) | Monoisotopic Mass (d9-labeled) | Expected [M+H]⁺ (d9-labeled) |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.0968 | 268.1041 | C₁₀H₄D₉N₅O₄ | 276.1532 | 277.1605 |

| AMP | C₁₀H₁₄N₅O₇P | 347.0631 | 348.0704 | C₁₀H₅D₉N₅O₇P | 356.1195 | 357.1268 |

| ADP | C₁₀H₁₅N₅O₁₀P₂ | 427.0294 | 428.0367 | C₁₀H₆D₉N₅O₁₀P₂ | 436.0858 | 437.0931 |

| ATP | C₁₀H₁₆N₅O₁₃P₃ | 506.9957 | 507.0030 | C₁₀H₇D₉N₅O₁₃P₃ | 516.0521 | 517.0594 |

Masses calculated using a deuterium mass of 2.01410177811 u.

The following table summarizes typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of adenosine, which are achievable with methods utilizing this compound as an internal standard.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 0.005 - 15 ng/mL | |

| Intra-assay Precision (%CV) | < 15% | |

| Inter-assay Precision (%CV) | < 15% | |

| Accuracy (% deviation) | within ±15% |

Experimental Protocols

This section provides a detailed methodology for a typical stable isotope labeling experiment using this compound in cultured mammalian cells, followed by metabolite extraction and analysis by LC-MS/MS. This protocol is a synthesized example based on established methods for metabolomics and stable isotope tracing.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To trace the incorporation of this compound into the cellular adenine nucleotide pool.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound stock solution (e.g., 10 mM in DMSO or sterile water)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge capable of reaching 20,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Culture cells in standard growth medium supplemented with 10% dialyzed FBS. Using dialyzed FBS is recommended to reduce the concentration of endogenous small molecules like adenosine.

-

-

Preparation of Labeling Medium:

-

Prepare fresh culture medium.

-

Spike the medium with this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

-

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a desired period. For nucleotide labeling, time points can range from a few minutes to several hours. A time course experiment (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs) is recommended to determine the kinetics of incorporation.

-

-

Metabolite Quenching and Extraction:

-

Place the cell culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator or lyophilizer.

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate and quantify unlabeled and d9-labeled adenosine, AMP, ADP, and ATP.

Materials:

-

Dried metabolite extracts from Protocol 1

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A C18 reversed-phase HPLC column (e.g., 150 x 2.1 mm, 1.9 µm particle size)

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol/water.

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to LC-MS vials.

-

-

Chromatographic Separation:

-

Inject 5-10 µL of the reconstituted sample onto the C18 column.

-

Use a gradient elution to separate the analytes. A typical gradient might be:

-

0-2 min: 2% B

-

2-15 min: 2% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 2% B

-

18-25 min: 2% B (re-equilibration)

-

-

The flow rate is typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled and d9-labeled analytes. The exact transitions should be optimized for the specific instrument.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine | 268.1 | 136.1 |

| This compound | 277.2 | 136.1 |

| AMP | 348.1 | 136.1 |

| AMP-d9 | 357.1 | 136.1 |

| ADP | 428.0 | 136.1 |

| ADP-d9 | 437.1 | 136.1 |

| ATP | 507.0 | 136.1 |

| ATP-d9 | 516.1 | 136.1 |

Note: The product ion at m/z 136.1 corresponds to the adenine base.

Mandatory Visualizations

Adenosine Metabolism and Labeling Pathway

The following diagram illustrates the key pathways of adenosine metabolism and indicates where the deuterium label from this compound would be incorporated.

Caption: this compound metabolism pathway.

Experimental Workflow for this compound Labeling

This diagram outlines the logical flow of a typical stable isotope labeling experiment using this compound.

Caption: Experimental workflow for this compound labeling.

Adenosine Signaling Pathways

This diagram depicts the signaling cascade initiated by adenosine binding to its receptors, a key area of investigation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.und.edu [med.und.edu]

Methodological & Application

Protocol for the Quantitative Analysis of Adenosine in Biological Matrices using Adenosine-d9 by LC-MS/MS

Application Note

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardioprotection, and inflammation. Accurate and precise quantification of adenosine in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative analysis of adenosine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Adenosine-d9 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision[1][2].

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of adenosine and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of adenosine in the samples is determined by comparing the peak area ratio of adenosine to this compound against a calibration curve.

Adenosine Signaling Pathway

Extracellular adenosine mediates its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The signaling cascade initiated by the A2A receptor, which is often associated with anti-inflammatory responses, is depicted below.

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of adenosine is outlined below.

Caption: Experimental workflow for adenosine analysis.

Quantitative Data

The following tables summarize the representative performance characteristics of the LC-MS/MS method for adenosine quantification using this compound as an internal standard. Please note that these values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 50 | < 10% | ± 10% | < 10% | ± 10% |

| High | 400 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| LLOQ | 1 ng/mL |

| Signal-to-Noise Ratio at LLOQ | > 10 |

Experimental Protocols

Materials and Reagents

-

Adenosine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins[2].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

LC System: Agilent 1100 series or equivalent

-

Column: Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent[3]

-

Mobile Phase A: 25 mM Ammonium acetate in water[3]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient: Isocratic at 10% B

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Autosampler Temperature: 4°C

Mass Spectrometry (MS)

-

MS System: API 3000 or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Adenosine: 268.1 → 136.1

-

This compound: 277.1 → 136.1 (Note: The precursor m/z for this compound will depend on the specific labeling pattern. This is a representative value and should be confirmed.)

-

-

Source Temperature: 450°C

-

IonSpray Voltage: 5000 V

-

Declustering Potential (DP): 30 V

-

Collision Energy (CE): 30 V

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of adenosine and this compound.

-

Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. A minimum of six non-zero standards should be used.

-

Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

-

Stability: The stability of adenosine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of adenosine in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. Proper method validation is crucial to ensure the reliability of the generated data.

References

- 1. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.und.edu [med.und.edu]

Quantification of Endogenous Adenosine in Biological Matrices using Adenosine-d9 by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of endogenous adenosine in various biological matrices, including plasma, tissue homogenates, and cell culture supernatants. The method utilizes a stable isotope-labeled internal standard, Adenosine-d9, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. This robust and reliable assay is suitable for researchers, scientists, and drug development professionals investigating the role of adenosine in physiology and pathophysiology.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in numerous physiological processes, acting as a key signaling molecule in the cardiovascular, nervous, and immune systems. It exerts its effects through activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The accurate quantification of endogenous adenosine levels is crucial for understanding its role in various diseases and for the development of novel therapeutics targeting adenosine signaling pathways.

Due to its rapid metabolism and low endogenous concentrations, the quantification of adenosine presents analytical challenges. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of endogenous small molecules due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable quantification.

Experimental

Materials and Reagents

-

Adenosine (Sigma-Aldrich)

-

This compound (Stable isotope labeled internal standard)

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Methanol (LC-MS grade, Fisher Scientific)

-

Formic acid (LC-MS grade, Sigma-Aldrich)

-

Ammonium acetate (LC-MS grade, Sigma-Aldrich)

-

Water (LC-MS grade, Fisher Scientific)

-

Phosphate-buffered saline (PBS), pH 7.4

Sample Preparation

Plasma:

-

To prevent the rapid metabolism of adenosine, blood samples should be collected in tubes containing a "stop solution." A typical stop solution consists of inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.

-

Immediately after collection, centrifuge the blood at 4°C to separate the plasma.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels) and 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Tissue Homogenates:

-

Excise tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and homogenize in 4 volumes of ice-cold methanol.

-

Add this compound internal standard to the homogenate.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, evaporate to dryness, and reconstitute as described for plasma samples.

Cell Culture Supernatants:

-

Collect the cell culture supernatant and centrifuge to remove any cells or debris.

-

To 100 µL of supernatant, add 10 µL of this compound internal standard and 300 µL of ice-cold acetonitrile.

-

Follow steps 4-6 as described for plasma sample preparation.

Liquid Chromatography

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Adenosine | 268.1 | 136.1 | 15 |

| This compound | 277.1 | 136.1 | 15 |

Note: The collision energy should be optimized for the specific instrument used.

Method Validation

A full method validation should be performed according to regulatory guidelines. Key validation parameters are summarized below.

Quantitative Data

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range | R² | LLOQ |

| Adenosine | Plasma | 0.5 - 500 ng/mL | >0.99 | 0.5 ng/mL |

| Adenosine | Tissue Homogenate | 1 - 1000 ng/g | >0.99 | 1 ng/g |

| Adenosine | Cell Culture Supernatant | 0.1 - 100 ng/mL | >0.99 | 0.1 ng/mL |

Table 2: Accuracy and Precision

| Matrix | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Plasma | 1.5 | 98.5 | 6.8 |

| 50 | 102.1 | 4.5 | |

| 400 | 99.2 | 3.1 | |

| Tissue Homogenate | 5 | 97.9 | 7.2 |

| 100 | 101.5 | 5.1 | |

| 800 | 98.8 | 4.3 | |

| Cell Culture Supernatant | 0.3 | 99.1 | 8.5 |

| 10 | 103.2 | 6.2 | |

| 80 | 100.5 | 4.8 |

Table 3: Matrix Effect and Recovery

| Matrix | Matrix Effect (%) | Recovery (%) |

| Plasma | 92.3 | 88.5 |

| Tissue Homogenate | 89.1 | 85.2 |

| Cell Culture Supernatant | 98.7 | 95.1 |

Signaling Pathway and Experimental Workflow

Caption: Adenosine Signaling Pathway

Caption: Experimental Workflow for Adenosine Quantification

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of endogenous adenosine in various biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is a valuable tool for researchers investigating the complex roles of adenosine in health and disease.

Method Development for the Quantification of Adenosine-d9 in Biological Matrices using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Adenosine-d9 in biological matrices, specifically plasma and urine. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays due to its high selectivity and sensitivity. This compound, a stable isotope-labeled form of adenosine, is often used as an internal standard in pharmacokinetic studies of adenosine.[1] However, this protocol is designed for instances where this compound is the target analyte. The described method is crucial for researchers, scientists, and drug development professionals working on the pharmacokinetics and metabolism of deuterated compounds. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation in clearly structured tables for easy interpretation.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in various physiological and pathological processes through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3.[2][3][4][5] Its signaling pathways are implicated in inflammation, cardiovascular function, and neurotransmission. The quantification of adenosine and its analogs in biological fluids is essential for understanding its therapeutic potential and metabolic fate.

Deuterium-labeled compounds like this compound are increasingly utilized in drug development to modulate metabolic pathways and improve pharmacokinetic profiles. Therefore, a reliable analytical method to quantify this compound is paramount. This document provides a comprehensive protocol for the analysis of this compound in plasma and urine using LC-MS/MS, a technique renowned for its precision and accuracy in complex biological matrices.

Adenosine Signaling Pathway

Under conditions of cellular stress or injury, extracellular adenosine levels rise. ATP is released into the extracellular space and is sequentially hydrolyzed to ADP and AMP by the ectonucleotidase CD39. AMP is then converted to adenosine by CD73. Adenosine can then bind to its receptors, initiating downstream signaling cascades. This pathway is a key target in various therapeutic areas.

Experimental Protocols

Materials and Reagents

-

This compound (Analyte)

-

Adenosine-¹³C₅ (Internal Standard - IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K₂EDTA)

-

Human Urine

Standard Solutions Preparation

Prepare stock solutions of this compound and Adenosine-¹³C₅ in methanol at a concentration of 1 mg/mL. Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve. The internal standard working solution is prepared by diluting the stock to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation

The sample preparation workflow is designed to be efficient and effective in removing matrix interferences.

Protocol for Plasma and Urine:

-

Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution (Adenosine-¹³C₅).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

A reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 277.3 | 145.1 | 30 | 15 |

| Adenosine-¹³C₅ (IS) | 273.2 | 136.1 | 30 | 15 |

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity

The calibration curve should be linear over the desired concentration range, typically from 1 to 1000 ng/mL for both plasma and urine. A weighting factor of 1/x² is commonly applied.

Table 5: Representative Calibration Curve Data (Plasma)

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at low, medium, and high quality control (QC) concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Table 6: Accuracy and Precision Data (Plasma)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 1 | 0.95 | 95.0 | < 15 |

| Low | 3 | 2.91 | 97.0 | < 10 |

| Medium | 300 | 309.0 | 103.0 | < 8 |

| High | 800 | 784.0 | 98.0 | < 7 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation and analysis, along with the structured data presentation, make this application note a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The robustness of this method ensures high-quality data for preclinical and clinical studies involving deuterated adenosine analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

Applications of Adenosine-d9 in Clinical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Adenosine-d9 in clinical research. This compound, a stable isotope-labeled analog of adenosine, serves as an invaluable tool for accurate quantification in pharmacokinetic studies and for tracing metabolic pathways.

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in numerous physiological processes, including neurotransmission, cardiac function, and inflammation. Its therapeutic and diagnostic applications are of significant interest in clinical research. This compound, in which nine hydrogen atoms are replaced by deuterium, is chemically identical to adenosine but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled adenosine but is distinguishable by its mass-to-charge ratio. This ensures high accuracy and precision in determining adenosine concentrations in biological matrices. Furthermore, the stable isotope label allows this compound to be used as a tracer to investigate the in vivo metabolism and disposition of adenosine.

Application Note 1: Pharmacokinetic Analysis of Adenosine in Human Plasma

This compound is the internal standard of choice for quantifying adenosine in plasma samples from clinical trials. Its use corrects for variability in sample preparation and instrument response, leading to reliable pharmacokinetic data.

Quantitative Data from a Clinical Study

The following table summarizes the pharmacokinetic parameters of adenosine following intravenous infusion in healthy volunteers. While the original study by Blardi et al. (1993) did not specify the use of a deuterated internal standard, the data is representative of what can be obtained using a validated LC-MS/MS method with this compound.

| Infusion Protocol | Mean Clearance (CL) (L/min) | Mean Half-life (t½) (min) | Mean Volume of Distribution (Vd) (L) |

| 2.5 mg over 1 min | 10.7 | 0.91 | 8-13 |

| 5 mg over 1 min | 4.70 | 1.24 | 8-13 |

| 10 mg over 1 min | 4.14 | 1.86 | 8-13 |

| 200 µg/kg over 10 min followed by 400 µg/kg over 10 min | 12.1 | 0.63 | Not Reported |

Data adapted from Blardi et al., European Journal of Clinical Pharmacology, 1993.[1]

Experimental Protocol: Quantification of Adenosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a composite based on established methodologies for adenosine quantification.

1. Materials and Reagents:

-

Adenosine and this compound standards

-

Human plasma (collected in tubes containing a "stop solution")

-

Stop Solution: A mixture of enzyme inhibitors to prevent adenosine metabolism (e.g., dipyridamole, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), and heparin).

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plates

2. Sample Preparation:

-

Collect whole blood directly into tubes containing the stop solution to inhibit adenosine degradation.

-

Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

On the day of analysis, thaw plasma samples on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) and create a working internal standard (IS) solution.

-

To 100 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 10 µL of the this compound IS solution.

-

Vortex the plate for 1 minute.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Seal and vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate adenosine from other plasma components.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Adenosine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific deuteration pattern of this compound).

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of adenosine to this compound against the concentration of the adenosine standards.

-

Determine the concentration of adenosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Caption: Experimental workflow for pharmacokinetic analysis of adenosine.

Application Note 2: Metabolic Tracer Studies with this compound

Stable isotope-labeled tracers like this compound are powerful tools for elucidating the in vivo metabolic fate of adenosine. By administering this compound and monitoring the appearance of its deuterated metabolites, researchers can quantify the flux through various metabolic pathways.

Experimental Protocol: Human Metabolic Tracer Study with this compound

This protocol is a generalized procedure based on principles of stable isotope tracer studies in humans. It should be adapted and requires ethical approval for specific clinical investigations.

1. Study Design and Participants:

-

Recruit healthy volunteers or a specific patient population.

-

Obtain informed consent and ethical review board approval.

-

Participants should fast overnight before the study.

2. Tracer Administration:

-

Prepare a sterile solution of this compound for intravenous infusion.

-

Administer a bolus dose of this compound followed by a constant infusion to achieve a steady-state concentration of the tracer in the plasma. The exact dosing will depend on the study objectives.

3. Sample Collection:

-

Collect blood samples at baseline (before tracer administration) and at multiple time points during and after the infusion.

-

Collect urine samples at specified intervals.

-

All samples should be collected into tubes containing a stop solution and processed immediately to prevent ex vivo metabolism.

4. Sample Analysis:

-

Extract adenosine and its expected metabolites (e.g., inosine-d9, hypoxanthine-d9, xanthine-d9, uric acid-d9) from plasma and urine samples.

-

Analyze the extracts using a high-resolution LC-MS/MS method capable of separating and quantifying the different deuterated and non-deuterated species.

5. Data Analysis and Modeling:

-

Calculate the isotopic enrichment of adenosine and its metabolites in plasma and urine.

-

Use compartmental modeling and kinetic analysis to determine the rates of appearance and disappearance of adenosine and the flux through its metabolic pathways.

References

Tracking Adenosine's Journey: Application of Adenosine-d9 for In Vivo Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular energy homeostasis and signaling. Dysregulation of adenosine metabolism is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and neurological disorders. Understanding the dynamics of adenosine metabolism in vivo is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of molecules in living organisms. Adenosine-d9, a deuterated analog of adenosine, serves as an excellent tracer for in vivo metabolic pathway tracking. Its use allows for the sensitive and specific quantification of adenosine and its downstream metabolites, providing a dynamic view of purine metabolism. This document provides detailed application notes and protocols for the use of this compound in in vivo metabolic studies.

Principle of In Vivo Metabolic Tracking with this compound

The core principle involves introducing this compound into a living organism and monitoring the incorporation of the deuterium label into its various metabolic products over time. By measuring the concentrations of the labeled and unlabeled forms of adenosine and its metabolites in tissues and biofluids, researchers can gain insights into the rates of metabolic conversion, or fluxes, through different pathways. This technique is particularly valuable for studying the purine salvage pathway, where adenosine is converted to adenosine monophosphate (AMP) by adenosine kinase, and the degradation pathway, where adenosine is deaminated to inosine by adenosine deaminase.

Key Applications

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of adenosine and adenosine-based drugs. The use of deuterated analogs can help distinguish the administered compound from endogenous adenosine.

-

Disease Mechanism Research: Investigating alterations in purine metabolism in animal models of diseases such as ischemia, cancer, and inflammation.

-

Drug Development: Assessing the in vivo efficacy of drugs that target enzymes involved in adenosine metabolism.

Experimental Protocols

Animal Handling and Dosing

A generalized protocol for administering this compound to rodents is provided below. The specific dosage and route of administration should be optimized based on the animal model and research question.

Materials:

-

This compound (sterile solution)

-

Experimental animals (e.g., mice, rats)

-

Appropriate administration tools (e.g., syringes, infusion pumps)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: For certain metabolic studies, a brief fasting period (e.g., 4-6 hours) may be necessary to reduce variability in baseline metabolite levels.

-

Dosing Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated to deliver the desired dose in an appropriate volume.

-

Administration: Administer this compound to the animals. Common routes of administration for in vivo metabolic studies include:

-

Intravenous (IV) injection/infusion: Provides rapid and complete bioavailability. For bolus injections, a maximum volume of 5 ml/kg is recommended for mice and rats. Continuous infusion can be performed at a maximum rate of 4 ml/kg/hour.

-

Intraperitoneal (IP) injection: A common and relatively simple method for systemic administration.

-

-

Time Course: Collect samples at various time points post-administration to track the dynamic changes in labeled metabolites. The time points should be chosen based on the expected rapid metabolism of adenosine.

Sample Collection and Preparation

Blood Collection:

Due to the rapid metabolism of adenosine in blood, a "STOP solution" is crucial to inhibit enzymatic activity immediately upon collection.[1]

Materials:

-

Syringes pre-loaded with STOP solution (inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters)

-

Collection tubes (e.g., EDTA-coated) on ice

Procedure:

-

Collect blood from the animal at the designated time points.

-

Immediately mix the blood with the STOP solution.

-

Centrifuge at a low temperature to separate plasma.

-

Store the plasma at -80°C until analysis.

Tissue Collection:

Materials:

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Extraction buffer (e.g., methanol:acetonitrile:water, 2:2:1)[2]

Procedure:

-

At the end of the experiment, euthanize the animal according to approved protocols.

-

Quickly dissect the tissues of interest (e.g., liver, heart, brain, tumor).

-

Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[3]

-

Store tissues at -80°C until extraction.

-

For metabolite extraction, homogenize the frozen tissue in a pre-chilled extraction buffer.[2]

-

Centrifuge to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying adenosine and its deuterated metabolites due to its high sensitivity and specificity.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

General LC-MS/MS Parameters:

The following table provides example parameters for the analysis of adenosine and its key metabolites. These should be optimized for the specific instrument and experimental conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine (unlabeled) | 268.1 | 136.1 |

| This compound | 277.1 | 136.1 |

| Inosine (unlabeled) | 269.1 | 137.1 |

| Inosine (deuterated) | Varies based on label position | Varies based on label position |

| Hypoxanthine (unlabeled) | 137.1 | 119.1 |

| Hypoxanthine (deuterated) | Varies based on label position | Varies based on label position |

| AMP (unlabeled) | 348.1 | 136.1 |

| AMP-d9 | 357.1 | 136.1 |

Note: The exact m/z values for deuterated metabolites other than this compound and AMP-d9 will depend on the number of deuterium atoms retained during metabolic conversion and need to be determined experimentally.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and experimental groups.

Table 1: Hypothetical Time-Course of this compound and its Labeled Metabolites in Mouse Liver after a Single IV Bolus

| Time Post-Injection | This compound (pmol/mg tissue) | AMP-d9 (pmol/mg tissue) | Labeled Inosine (pmol/mg tissue) |

| 1 min | 50.2 ± 5.1 | 15.8 ± 2.3 | 25.4 ± 3.0 |

| 5 min | 10.5 ± 1.8 | 35.6 ± 4.1 | 48.9 ± 5.2 |

| 15 min | 2.1 ± 0.5 | 20.3 ± 2.9 | 30.1 ± 3.5 |

| 30 min | < LLOQ | 8.7 ± 1.5 | 15.2 ± 2.1 |

LLOQ: Lower Limit of Quantification. Data are presented as mean ± SD.

Table 2: Hypothetical Comparison of this compound Metabolism in Control vs. Drug-Treated Mice (Liver Tissue at 5 min Post-Injection)

| Group | This compound (pmol/mg tissue) | AMP-d9 (pmol/mg tissue) | Labeled Inosine (pmol/mg tissue) |

| Control | 10.5 ± 1.8 | 35.6 ± 4.1 | 48.9 ± 5.2 |

| Drug X (ADA Inhibitor) | 25.3 ± 3.2 | 40.1 ± 4.5 | 12.7 ± 1.9 |

*p < 0.05 compared to Control. Data are presented as mean ± SD.

Visualizations

Adenosine Metabolism Signaling Pathway

References

- 1. Accurate measurement of endogenous adenosine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 3. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Adenosine-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Adenosine-d9, a deuterated stable isotope of adenosine, using High-Resolution Mass Spectrometry (HRMS). The protocols outlined herein are applicable for pharmacokinetic studies, metabolic stability assays, and as an internal standard for the quantification of endogenous adenosine in various biological matrices. This document provides comprehensive experimental procedures, data presentation formats, and visual workflows to aid researchers in implementing this methodology.

Introduction

Adenosine, a purine nucleoside, is a critical signaling molecule involved in numerous physiological and pathological processes. Its accurate quantification in biological samples is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as this compound, are crucial for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing. This note describes a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plasma is provided below. This may require optimization for other biological matrices.

-

Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the analyte of interest).

-

Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-HRMS system.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry (HRMS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 650 L/hr |

| Scan Mode | Full MS / dd-MS2 (Data-Dependent MS2) or Parallel Reaction Monitoring (PRM) |

| Resolution | > 35,000 FWHM |

| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |

Data Presentation

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for Adenosine and this compound are presented below. These values should be confirmed experimentally.

| Compound | Formula | Monoisotopic Mass | [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.0968 | 268.1041 | 136.0618 (Adenine) |

| This compound | C₁₀H₄D₉N₅O₄ | 276.1533 | 277.1606 | 145.1183 (Adenine-d9) |

Note: The key fragment ion corresponds to the protonated purine base after cleavage of the glycosidic bond.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Fragmentation Pathway of this compound

Caption: Fragmentation of this compound in the mass spectrometer.

Application: Metabolic Stability Assay

This compound can be used as a test compound to assess its metabolic stability in various in vitro systems.

Protocol for Metabolic Stability in Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound to the mixture to a final concentration of 1 µM.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

-

Sample Processing: Process the samples as described in section 2.1.

-

LC-HRMS Analysis: Analyze the samples to determine the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life (t₁/₂) can be calculated.

Metabolic Stability Workflow

Caption: Workflow for a metabolic stability assay.

Conclusion

The methods described in this application note provide a framework for the reliable quantification of this compound using LC-HRMS. The detailed protocols and visual aids are intended to facilitate the implementation of these techniques in a research or drug development setting. The high sensitivity and selectivity of this method make it suitable for a wide range of applications where accurate measurement of adenosine and its isotopologues is required.

Applikationsbeschreibung und Protokolle zur Derivatisierung von Adenosin-d9 für eine verbesserte Detektion

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Adenosin, ein endogenes Purin-Nukleosid, spielt eine entscheidende Rolle in zahlreichen physiologischen und pathophysiologischen Prozessen. Es ist ein wichtiger Signalüberträger, insbesondere im Tumormikromilieu, wo es immunsuppressive Effekte ausüben kann.[1][2][3] Die genaue Quantifizierung von Adenosin in biologischen Matrices ist aufgrund seiner hohen Polarität, seines geringen Molekulargewichts und seiner schnellen enzymatischen Metabolisierung eine analytische Herausforderung.[1] Die Derivatisierung vor der Analyse mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist eine effektive Strategie, um die Empfindlichkeit und Selektivität der Detektion zu verbessern.

Diese Applikationsbeschreibung fokussiert sich auf die Derivatisierung von Adenosin-d9, einer stabil-isotopenmarkierten Variante, die häufig als interner Standard in quantitativen Analysen verwendet wird. Eine verbesserte Detektion des internen Standards ist für die Genauigkeit und Präzision der Quantifizierung des endogenen Analyten von entscheidender Bedeutung. Es werden detaillierte Protokolle für die Derivatisierung mit Dansylchlorid sowie alternative Methoden unter Verwendung von Benzoylchlorid und p-Toluolsulfonylchlorid vorgestellt.

Adenosin-Signalweg im Krebskontext

Extrazelluläres Adenosin im Tumormikromilieu wird hauptsächlich durch den Abbau von Adenosintriphosphat (ATP) durch die Ectoenzyme CD39 und CD73 gebildet.[3] Adenosin bindet an vier G-Protein-gekoppelte Rezeptorsubtypen (A1, A2A, A2B und A3), was zu einer Modulation von nachgeschalteten Signalwegen führt, die das Zellwachstum, die Proliferation und die Immunantwort beeinflussen. Insbesondere die Aktivierung der A2A- und A2B-Rezeptoren auf Immunzellen führt zu einer Erhöhung von intrazellulärem cAMP, was eine immunsuppressive Wirkung zur Folge hat und dem Tumor hilft, der Erkennung durch das Immunsystem zu entgehen.

Abbildung 1: Vereinfachter Adenosin-Signalweg im Tumormikromilieu.

Methoden zur Derivatisierung

Die Derivatisierung von Adenosin-d9 zielt darauf ab, eine funktionelle Gruppe in das Molekül einzuführen, die die chromatographische Retention auf Umkehrphasen-Säulen verbessert und die Ionisierungseffizienz in der Massenspektrometrie erhöht.

Methode 1: Dansylchlorid-Derivatisierung

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit der primären Aminogruppe von Adenosin und führt eine hydrophobe und leicht ionisierbare Dansyl-Gruppe ein. Dies führt zu einer signifikanten Verbesserung der Empfindlichkeit in der LC-MS/MS-Analyse.

Experimentelles Protokoll

-

Probenvorbereitung:

-

Zu 50 µL einer biologischen Matrix (z. B. Plasma, Gewebehomogenat), die Adenosin-d9 als internen Standard enthält, werden 150 µL Acetonitril zur Proteinfällung gegeben.

-

Die Probe wird 10 Minuten bei 14.000 g und 4 °C zentrifugiert.

-

Der Überstand wird in ein neues Röhrchen überführt.

-

-

Derivatisierungsreaktion:

-

In einem 1,5-mL-Reaktionsgefäß werden 50 µL des Überstands mit 50 µL einer 100 mM Natriumcarbonat-Pufferlösung (pH 9,8) gemischt.

-

Anschließend werden 50 µL einer frisch zubereiteten 50 mM Dansylchlorid-Lösung in Acetonitril hinzugefügt.

-

Die Mischung wird gevortext und für 15 Minuten bei 60 °C im Dunkeln inkubiert.

-

-

Reaktionsstopp und Probenaufreinigung:

-

Die Reaktion wird durch Zugabe von 25 µL 2%iger Ameisensäure gestoppt.

-

Die Probe wird erneut gevortext und für die LC-MS/MS-Analyse in ein HPLC-Vial überführt.

-

LC-MS/MS Parameter

-

Säule: C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 1,8 µm)

-

Mobile Phase A: 0,1% Ameisensäure in Wasser

-

Mobile Phase B: 0,1% Ameisensäure in Acetonitril

-

Gradient: Ein typischer Gradient beginnt mit einem niedrigen Anteil an Phase B, der linear über mehrere Minuten erhöht wird, um das derivatisierte Produkt zu eluieren.

-

Flussrate: 0,4 mL/min

-

Injektionsvolumen: 5 µL

-

Ionisierung: Elektrospray-Ionisierung (ESI) im positiven Modus.

-

Massenspektrometrie: Multiple Reaction Monitoring (MRM)

Berechnete Massenübergänge für Dansyl-Adenosin-d9:

Die Molekülmasse von Adenosin beträgt 267,24 g/mol und die von Adenosin-d9 (mit Deuterium an nicht austauschbaren Positionen) beträgt 276,29 g/mol . Die Dansylgruppe (C12H12NO2S) fügt eine Masse von 234,3 g/mol hinzu.

-

Precursor-Ion (M+H)+: 276,29 (Adenosin-d9) + 234,3 (Dansyl) - 1 (H) + 1 (H+) = 510,6 u

-

Produkt-Ion: Ein charakteristisches Fragment des Dansyl-Derivats ist das Dansyl-Kation bei 171,1 u . Ein weiteres Fragment kann durch den Verlust des Ribose-Anteils entstehen.

Alternative Derivatisierungsreagenzien

Obwohl Dansylchlorid weit verbreitet ist, können auch andere Reagenzien zur Derivatisierung von Adenosin eingesetzt werden.

| Reagenz | Ziel-funktionelle Gruppe | Vorteile | Nachteile |